molecular formula C6H10ClNOS B13783834 3-Aminothiane-3-carbonyl chloride CAS No. 754916-86-4

3-Aminothiane-3-carbonyl chloride

Cat. No.: B13783834
CAS No.: 754916-86-4
M. Wt: 179.67 g/mol
InChI Key: QDEJNQRUEABUEQ-UHFFFAOYSA-N
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Description

3-Aminothiane-3-carbonyl chloride is an organic compound featuring a thiane ring, which is a six-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminothiane-3-carbonyl chloride typically involves the reaction of thiane derivatives with chlorinating agents. One common method includes the reaction of 3-aminothiane with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows:

3-Aminothiane+SOCl23-Aminothiane-3-carbonyl chloride+SO2+HCl\text{3-Aminothiane} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Aminothiane+SOCl2​→3-Aminothiane-3-carbonyl chloride+SO2​+HCl

This reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Aminothiane-3-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Oxidation and Reduction: The thiane ring can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can yield thiols and other reduced forms.

    Substitution Reactions: The amino group can participate in substitution reactions, forming a wide range of substituted thiane derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products:

    Amides and Esters: Formed through nucleophilic substitution.

    Sulfoxides and Sulfones: Resulting from oxidation reactions.

    Thiols: Produced via reduction reactions.

Scientific Research Applications

3-Aminothiane-3-carbonyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Aminothiane-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of various derivatives. The thiane ring’s sulfur atom can participate in redox reactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

    Thiane Derivatives: Compounds like 3-aminothiane and 3-thianecarboxylic acid share structural similarities.

    Carbonyl Chlorides: Compounds such as benzoyl chloride and acetyl chloride exhibit similar reactivity due to the presence of the carbonyl chloride group.

Uniqueness: 3-Aminothiane-3-carbonyl chloride stands out due to the presence of both an amino group and a thiane ring, offering unique reactivity patterns and potential applications. Its ability to undergo diverse chemical transformations makes it a valuable compound in synthetic and medicinal chemistry.

Properties

CAS No.

754916-86-4

Molecular Formula

C6H10ClNOS

Molecular Weight

179.67 g/mol

IUPAC Name

3-aminothiane-3-carbonyl chloride

InChI

InChI=1S/C6H10ClNOS/c7-5(9)6(8)2-1-3-10-4-6/h1-4,8H2

InChI Key

QDEJNQRUEABUEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)(C(=O)Cl)N

Origin of Product

United States

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